molecular formula C14H14ClN5 B11399042 N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11399042
M. Wt: 287.75 g/mol
InChI Key: OBYXXQFBCVJPFP-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it a valuable candidate for the development of new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Compounds such as N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine and 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one share structural similarities.

  • Uniqueness: : The presence of the chlorophenylmethyl group and the specific substitution pattern on the triazolo[1,5-a]pyrimidine core confer unique biological and chemical properties to the compound, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C14H14ClN5/c1-9-7-10(2)20-14(17-9)18-13(19-20)16-8-11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3,(H,16,19)

InChI Key

OBYXXQFBCVJPFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NCC3=CC=CC=C3Cl)C

Origin of Product

United States

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